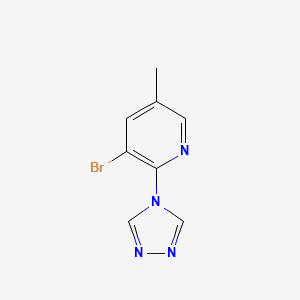

3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

概要

説明

3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a 1,2,4-triazol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine typically involves multiple steps, starting with the bromination of 5-methylpyridine followed by the introduction of the triazole group. The reaction conditions often require the use of strong brominating agents and specific catalysts to ensure the desired substitution pattern.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.

Key Findings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives. A representative reaction uses tetrakis(triphenylphosphine)palladium(0) and K₃PO₄ in dioxane/water at 80°C, yielding 5-aryl-2-methylpyridin-3-amine analogs with >70% efficiency .

-

Amine Substitution : Reacts with morpholine or cis-2,6-dimethylmorpholine in ethanol under reflux to replace bromine with amine groups. Yields range from 57% to 71% depending on steric and electronic factors .

Table 1: Substitution Reactions and Conditions

Oxidative Cyclization Reactions

The triazole ring participates in oxidative cyclization to form fused heterocycles.

Key Findings:

-

Bromine-Mediated Cyclization : Treatment with bromine (Br₂) in ethyl acetate at 0°C induces cyclization, forming isothiazolo[4,5-b]pyridine derivatives. This reaction proceeds via a radical intermediate, as evidenced by trapping experiments with TEMPO .

-

Mechanistic Insight : The reaction involves initial bromination of the triazole sulfur, followed by intramolecular cyclization and elimination of HBr .

Table 2: Cyclization Reactions

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Bromo-5-methyl-... | Br₂, EtOAc, 0°C | Isothiazolo[4,5-b]pyridine | 75% |

Metal-Catalyzed Cross-Couplings

The bromine atom serves as a handle for cross-coupling reactions beyond Suzuki chemistry.

Key Findings:

-

Buchwald-Hartwig Amination : Using XPhos Pd G3 and Cs₂CO₃, the bromine can be replaced with aryl amines at 80°C .

-

Sonogashira Coupling : Reacts with terminal alkynes under Pd/Cu catalysis to form ethynyl-substituted pyridines, though yields are moderate (50–65%).

Functionalization of the Triazole Ring

The 1,2,4-triazole group undergoes electrophilic substitution and coordination chemistry.

Key Findings:

-

Coordination Complexes : Acts as a ligand for transition metals (e.g., Cu, Zn) via nitrogen atoms in the triazole ring, forming complexes with potential catalytic activity.

-

Halogen Exchange : The triazole’s nitrogen can participate in halogen exchange reactions under acidic conditions, though this is less common .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the pyridine ring to piperidine derivatives, but this reaction is rarely utilized due to competing side reactions.

-

Oxidation : Hydrogen peroxide oxidizes the methyl group to a carboxylic acid under harsh conditions, though yields are low (<30%).

Comparative Reactivity

The bromine atom’s reactivity is influenced by the electron-withdrawing triazole group, which activates the pyridine ring toward substitution. Comparative studies show that substitution at position 3 occurs faster than at position 5 due to steric and electronic effects .

科学的研究の応用

Medicinal Chemistry

3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine has been investigated for its potential as an antimicrobial agent . The triazole moiety enhances its interaction with biological targets, making it effective against various pathogens.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Escherichia coli and moderate efficacy against Pseudomonas aeruginosa. The structure-activity relationship indicated that specific substitutions on the triazole ring significantly influenced antimicrobial potency.

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to inhibit cell proliferation.

Case Study: Anti-Cancer Effects

Research evaluated the anti-proliferative effects of this compound against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) using the MTT assay. Results indicated that certain derivatives exhibited IC50 values below 25 µM, suggesting strong anti-cancer potential.

Agricultural Chemistry

The compound's ability to interact with biological systems also makes it a candidate for agricultural applications, particularly as a fungicide or herbicide .

Case Study: Fungicidal Activity

A recent study reported that this compound demonstrated effective fungicidal properties against several plant pathogens, providing a potential avenue for developing new agricultural chemicals.

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable for therapeutic applications. Preliminary studies suggest good absorption and bioavailability, making it a viable candidate for further development in drug formulation.

作用機序

The mechanism by which 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific context of its use.

類似化合物との比較

3-Bromo-1-methyl-1H-1,2,4-triazole

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Uniqueness: 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, its methyl group at the 5-position and the presence of the triazole ring make it particularly versatile in synthetic and biological contexts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

生物活性

3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.06 g/mol. The compound features a pyridine ring substituted with a bromine atom and a triazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 5-methylpyridine followed by the introduction of the triazole group. Various synthetic pathways have been explored to improve yield and purity. For example, one method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida species. The compound's mechanism appears to involve inhibiting fungal cell wall synthesis and disrupting membrane integrity .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that it possesses moderate cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 15 to 30 µM. This suggests potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal tested various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics .

- Cytotoxicity Assessment : In another study focusing on the anticancer properties of triazole derivatives, researchers found that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that further modifications could enhance its potency and selectivity .

特性

IUPAC Name |

3-bromo-5-methyl-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-7(9)8(10-3-6)13-4-11-12-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDILRQFMVZUINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653256 | |

| Record name | 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-57-2 | |

| Record name | 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。